An In-depth Technical Guide to Lead bis(2-ethylhexanoate)
An In-depth Technical Guide to Lead bis(2-ethylhexanoate)
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Carboxylate
Lead bis(2-ethylhexanoate) (CAS No. 301-08-6), also known as lead octoate, is an organolead compound that holds significant industrial relevance. While its name suggests a simple metallic salt of a carboxylic acid, its true utility lies in the unique reactivity conferred by the lead(II) center coordinated to the lipophilic 2-ethylhexanoate ligands. This structure renders it highly soluble in non-aqueous systems, a critical feature for its diverse applications.[1][2]
This guide moves beyond a surface-level description to provide an in-depth technical exploration of its core properties, mechanisms of action, and associated protocols. The objective is to equip researchers and professionals with the necessary knowledge to not only understand but also effectively and safely utilize this compound in a laboratory and developmental setting. We will delve into its catalytic functions, its role as a key precursor in materials science, and the critical toxicological and safety considerations inherent to any organolead compound.
Chemical Identity and Physicochemical Properties
Lead bis(2-ethylhexanoate) is a coordination complex where a central divalent lead cation (Pb²⁺) is ionically bonded to two 2-ethylhexanoate anions.[1] The branched, eight-carbon aliphatic chains of the ligands are responsible for its solubility in organic solvents and its liquid, often viscous, nature at room temperature.[3][4]
Chemical Structure
The coordination of the lead ion with the carboxylate groups of the two 2-ethylhexanoate ligands is fundamental to its chemical behavior.
Caption: Coordination of Pb(II) with 2-ethylhexanoate ligands.
Physicochemical Data
The following table summarizes the key physical and chemical properties of Lead bis(2-ethylhexanoate).
| Property | Value | Source(s) |
| CAS Number | 301-08-6 | [1] |
| EINECS Number | 206-107-0 | [1] |
| Molecular Formula | C₁₆H₃₀O₄Pb | [1][5] |
| Molecular Weight | 493.61 g/mol | [1][5] |
| Appearance | Yellowish, viscous liquid | [1][2] |
| Density | ~1.56 g/cm³ | [2][5] |
| Flash Point | 162 °C | [2][3] |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Water Solubility | Insoluble | [1][4][5] |
| Organic Solubility | Soluble in organic solvents like turpentine and methylbenzene. | [1][4] |
Synthesis and Manufacturing
While various methods exist for preparing metal carboxylates, a notable route for synthesizing Lead bis(2-ethylhexanoate) is through an electrochemical process. This method offers a high-purity product by avoiding the contamination common in high-temperature fusion methods.
A patented electrochemical process involves the use of a lead anode in an electrolyzer containing 2-ethylhexanoic acid, a low-weight alcohol like methanol, and an electroconductive additive such as potassium 2-ethylhexanoate.[6] The lead anode is consumed during the electrolysis, reacting with the carboxylate ions in the anolyte to form the desired product, which can then be precipitated by cooling.[6] This process provides a controlled and efficient synthesis pathway suitable for producing a high-purity grade of the compound.[6]
Applications and Mechanisms of Action
The utility of this compound stems from the catalytic activity of the lead ion and its ability to act as a soluble, reactive source of lead for material synthesis.
Drier in Coatings and Inks
In oil-based paints, varnishes, and inks, Lead bis(2-ethylhexanoate) functions as a "through drier".[7] The drying of these coatings is an oxidative cross-linking process of unsaturated fatty acid chains in the alkyd or oil binder.[4] Metal driers catalyze this autoxidation.
Mechanism: The process is initiated by primary "top driers" like cobalt salts, which rapidly catalyze the formation of hydroperoxides (ROOH) at the paint surface.[4] Lead, as a through drier, ensures uniform curing throughout the film's depth. Its primary role is to catalyze the decomposition of these hydroperoxides into free radicals (RO• and ROO•) without being rapidly deactivated.[8][9] These radicals then propagate the polymerization and cross-linking reactions throughout the paint film, leading to a hard, durable, and uniformly cured coating.[7] Without a through drier like lead, the surface would form a skin, trapping wet paint underneath.[4]
Caption: Catalytic cycle of a lead drier in paint film curing.
Heat Stabilizer for Polyvinyl Chloride (PVC)
During high-temperature processing (e.g., extrusion), PVC undergoes thermal degradation, releasing hydrogen chloride (HCl).[10] This process is autocatalytic and leads to discoloration and loss of mechanical properties. Lead stabilizers, including Lead bis(2-ethylhexanoate), are highly effective at preventing this.
Mechanism: The primary function of the lead stabilizer is to act as an efficient HCl scavenger.[10][11] The lead carboxylate reacts with the released HCl, forming inert and thermally stable lead chloride (PbCl₂).[11] This action neutralizes the acid, halting the autocatalytic degradation cascade and preserving the integrity of the polymer during processing.[10]
Precursor in Materials Science
The solubility of Lead bis(2-ethylhexanoate) in organic solvents makes it an excellent precursor for the synthesis of advanced materials where precise delivery of lead is required.
-
Thin Film Deposition: It is a common precursor in Metal-Organic Deposition (MOD) and Chemical Solution Deposition (CSD) techniques.[12][13] Solutions containing Lead bis(2-ethylhexanoate), along with precursors for other metals (e.g., zirconium and titanium carboxylates), are spin-coated onto a substrate.[12] Subsequent pyrolysis and annealing steps remove the organic ligands and form crystalline, multi-metal oxide thin films like lead zirconate titanate (PZT), which have important piezoelectric and ferroelectric properties.[12][13]
-
Nanoparticle Synthesis: It serves as a lead source for the synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles.[12] This is typically achieved through the chemical reduction of a solution containing both the lead precursor and a platinum precursor.[12]
Experimental Protocols
The following protocols are representative of the compound's use in a research setting. Causality is explained within the steps. These should be performed with strict adherence to all safety protocols outlined in Section 7.
Protocol: Synthesis of Lead Sulfide (PbS) Nanoparticles (Adapted)
This protocol is adapted from established chemical co-precipitation methods for synthesizing PbS nanoparticles, substituting Lead bis(2-ethylhexanoate) as the organosoluble lead source.[2][8] The choice of an organic solvent system is critical due to the precursor's insolubility in water.
Objective: To synthesize PbS nanoparticles via the reaction of a soluble lead precursor with a sulfur source in an organic solvent.
Materials:
-
Lead bis(2-ethylhexanoate) (CAS 301-08-6)
-
Thioacetamide (CH₃CSNH₂) or Sodium diethyldithiocarbamate as a sulfur source
-
Toluene or a similar non-polar organic solvent
-
Oleic acid (capping agent)
-
Methanol (for washing/precipitation)
-
Magnetic stirrer and stir bars
-
Three-neck flask and condenser
-
Inert gas line (Nitrogen or Argon)
-
Centrifuge and centrifuge tubes
Procedure:
-
Precursor Solution Preparation: In a three-neck flask, dissolve 0.494 g (1 mmol) of Lead bis(2-ethylhexanoate) and 5 mL of oleic acid in 50 mL of toluene. The oleic acid acts as a capping agent, coordinating to the surface of the growing nanoparticles to control their size and prevent aggregation.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction and lead to the formation of lead oxides. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Heating: Heat the solution to 110 °C under vigorous stirring. This temperature provides the necessary activation energy for the reaction without boiling the toluene.
-
Sulfur Source Injection: In a separate vial, dissolve 0.075 g (1 mmol) of thioacetamide in 10 mL of toluene. Rapidly inject this solution into the hot lead precursor solution using a syringe. A rapid injection promotes uniform nucleation of nanoparticles, leading to a more monodisperse size distribution. The solution should immediately turn dark brown/black, indicating the formation of PbS.
-
Growth Phase: Allow the reaction to proceed at 110 °C for 10-30 minutes. The duration of this phase can be varied to control the final size of the nanoparticles; longer times lead to larger particles.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of methanol to the flask. Methanol is an anti-solvent, causing the capped nanoparticles to precipitate out of the toluene solution.
-
Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
-
Discard the supernatant.
-
Re-disperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation with methanol. This washing step is performed twice more to remove unreacted precursors and excess oleic acid.
-
-
Final Product: After the final wash, dry the resulting black powder under vacuum. The PbS nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent like toluene or hexane for characterization (e.g., via TEM, XRD, UV-Vis spectroscopy).
Toxicology and Human Health Effects
The toxicity of Lead bis(2-ethylhexanoate) is primarily driven by the lead component.[14] Organolead compounds can be absorbed via ingestion and inhalation, with dermal absorption being generally low.[7][14] Once absorbed, lead is distributed to soft tissues and accumulates in bone.[7]
Mechanism of Toxicity: Lead exerts its toxicity through multiple pathways. A key mechanism is its ability to mimic and interfere with the action of essential divalent cations, particularly calcium (Ca²⁺).[15] It also binds with high affinity to sulfhydryl groups in enzymes, disrupting critical cellular functions, including heme synthesis, which can lead to anemia.[6] The developing nervous system is especially vulnerable, and exposure can lead to severe and irreversible neurodevelopmental damage.[7][10]
Summary of Toxicological Data
| Endpoint | Observation / Value | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Reproductive Toxicity (Category 1A); STOT Repeated Exposure (Category 2); Hazardous to the aquatic environment, acute (Category 1). | [12] |
| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H360: May damage fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. | [12] |
| Acute Oral Toxicity | No specific LD₅₀ value available for this compound. For Lead Acetate, the fatal dose is ~20 g. | [6] |
| Acute Dermal Toxicity | For several lead compounds, the rat dermal LD₅₀ is >2000 mg/kg bw. | [3] |
| Target Organs | Central Nervous System (CNS), Kidneys, Blood, Reproductive System. | [16] |
| Carcinogenicity | Inorganic lead compounds are classified as probably carcinogenic to humans (IARC Group 2A). | [7][15] |
| Exposure Limits (NIOSH) | TWA 0.050 mg/m³ (as Pb) | [17] |
| Exposure Limits (OSHA) | PEL 0.05 mg/m³ (as Pb) | [18] |
Environmental Fate and Ecotoxicity
While organolead compounds can degrade in the environment, the ultimate product is inorganic lead, which is highly persistent in soils and sediments.[1][2] Lead bis(2-ethylhexanoate) is classified as very toxic to aquatic life.[12] Its low water solubility suggests it is not likely to be mobile in aqueous environmental compartments, but it may persist in soil and sediment.[16] Releases to the environment must be strictly avoided.
Analytical Methodologies
Analysis can target either the total lead content or the intact organometallic species.
Total Lead Content Analysis by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for determining total lead content. This requires complete digestion of the organic matrix to liberate the lead as Pb²⁺ ions.
Protocol: Sample Preparation and Analysis (Adapted from EPA Methods) [19]
Objective: To accurately quantify the total lead concentration in a sample containing Lead bis(2-ethylhexanoate).
Materials:
-
Concentrated, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Deionized water (ASTM Type I).
-
Certified lead standard solution for calibration.
-
ICP-MS instrument.
-
Hot block or microwave digestion system.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a clean digestion vessel.
-
Digestion:
-
Add a mixture of concentrated HNO₃ and HCl (e.g., 3:1 v/v, Aqua Regia) to the vessel. The strong oxidizing environment is necessary to completely break down the 2-ethylhexanoate ligands.
-
Place the vessel in a hot block or microwave digestion system and heat according to a validated program (e.g., ramp to 180 °C and hold for 30 minutes). This ensures complete mineralization of the organic components.
-
Causality: Failure to completely destroy the organic matrix can lead to interferences in the ICP-MS plasma and inaccurate results.
-
-
Dilution: After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be low (typically 1-2% HNO₃) to be compatible with the ICP-MS introduction system.
-
Instrument Calibration: Prepare a series of calibration standards from the certified lead stock solution in the same acid matrix as the diluted samples.
-
Analysis: Analyze the samples and calibration standards on the ICP-MS. Monitor for the primary lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) to ensure accurate quantification and identify potential isobaric interferences. An internal standard (e.g., Bismuth) should be used to correct for instrument drift and matrix effects.
Safety, Handling, and Disposal
Due to its classification as a reproductive toxin and its potential for cumulative organ damage, Lead bis(2-ethylhexanoate) must be handled with extreme care.[12]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosols may be generated, use a respirator with an appropriate cartridge.
Handling and Storage
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12]
-
Avoid all personal contact, including inhalation.[16]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]
-
Store locked up, accessible only to authorized personnel.[16]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
General: In all cases of exposure or concern, get immediate medical advice/attention.
Disposal
-
This material and its container must be disposed of as hazardous waste.[16]
-
Do not allow it to enter drains or the environment.[16]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of Lead Bis(2-ethylhexanoate) (CAS 301-08-6). Retrieved January 7, 2026, from [Link]
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Amaris Chemical Solutions. (2025). Lead Drier. Retrieved January 7, 2026, from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). Lead bis(2-ethylhexanoate) CAS:301-08-6. Retrieved January 7, 2026, from [Link]
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LookChem. (n.d.). Cas 301-08-6, Lead bis(2-ethylhexanoate). Retrieved January 7, 2026, from [Link]
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Shenzhen Jieling Industries Co., LTD. (n.d.). Lead bis(2-ethylhexanoate). Retrieved January 7, 2026, from [Link]
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Pediatric Oncall. (n.d.). Lead - Poisoning Center. Retrieved January 7, 2026, from [Link]
- Lima, E., & Araújo, E. (2012). Phase Transformations in PZT Thin Films Prepared by Polymeric Chemical Method. Advances in Materials Physics and Chemistry, 2, 178-184.
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Chemelyne Sppecialities Private Limited. (n.d.). Types of Driers and their Functions. Retrieved January 7, 2026, from [Link]
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Zaragoza-Palacios, B. G., Torres-Duarte, A. R., & Castillo, S. J. (n.d.). Synthesis and characterization of nanoparticles and thin films of PbS by a high-performance procedure using CBD. ResearchGate. Retrieved January 7, 2026, from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Retrieved January 7, 2026, from [Link]
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Vanderbilt University. (2004). Material Safety Data Sheet - Lead(II) 2-ethylhexanoate. Retrieved January 7, 2026, from [Link]
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Gmtechnochem.com. (n.d.). PVC HEAT STABILIZERS. Retrieved January 7, 2026, from [Link]
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Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Lead(II) 2-ethylhexanoate. Retrieved January 7, 2026, from [Link]
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Retraction Note. (2025). The Effect of Lead Acetate Toxicity on Experimental Male Albino Rat. ResearchGate. Retrieved January 7, 2026, from [Link]
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Australian Government Department of Health. (2013). Lead salts of 2-ethylhexanoic acid: Human health tier II assessment. Retrieved January 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the Determination of Lead in PM10 by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with a Heated Block Digestion. Retrieved January 7, 2026, from [Link]
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Skoczyńska, A., et al. (n.d.). Useful and Fast Method for Blood Lead and Cadmium Determination Using ICP‐MS and GF‐AAS; Validation Parameters. PubMed Central. Retrieved January 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Determination of Lead in TSP by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Hot Block Digestion. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2025). The mechanism of the photochemical metal organic deposition of lead oxide films thin films of lead (II) 2-ethylhexanoate | Request PDF. Retrieved January 7, 2026, from [Link]
- Jaishankar, M., et al. (2014). Toxicity, mechanism and health effects of some heavy metals. Interdisciplinary Toxicology, 7(2), 60–72.
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PubChem. (n.d.). Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1). Retrieved January 7, 2026, from [Link]
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